C1CCC(CC1)N\C(=N\C2CCCCC2)N3CCOCC3 .
The synthesis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine typically involves the reaction of morpholine derivatives with dicyclohexylcarbodiimide or similar reagents that facilitate the formation of the amidine structure. The detailed methods may vary, but common approaches include:
Technical details regarding specific reaction conditions, yields, and purification methods are often documented in specialized chemical literature but may not be extensively available for this particular compound .
The molecular structure of N,N'-Dicyclohexyl-4-morpholinecarboxamidine can be represented as follows:
N,N'-Dicyclohexyl-4-morpholinecarboxamidine participates in various chemical reactions typical of amidines. Notable reactions include:
Technical details regarding specific reaction pathways and mechanisms are less documented in available literature, indicating a need for further research .
N,N'-Dicyclohexyl-4-morpholinecarboxamidine functions primarily as a kidney-selective ATP-sensitive potassium channel blocker. This mechanism involves:
N,N'-Dicyclohexyl-4-morpholinecarboxamidine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry:
Despite its potential applications, comprehensive studies are required to fully understand its efficacy and safety profile in various contexts .
N,N'-Dicyclohexyl-4-morpholinecarboxamidine possesses the systematic IUPAC name N,N'-dicyclohexylmorpholine-4-carboximidamide, reflecting its core structural components: two cyclohexyl groups attached to the nitrogen atoms of a carboxamidine moiety, which is further bonded to the 4-position of a morpholine ring. The molecular formula C₁₇H₃₁N₃O indicates a molecular weight of 293.46 g/mol, with the carbon/hydrogen/nitrogen/oxygen composition providing insights into its potential polarity and hydrogen-bonding capabilities [3] [6].
Functional groups include:
The SMILES notation (C₁CCC(CC₁)N\C(=N\C₂CCCCC₂)N₃CCOCC₃) explicitly shows the (E)-configuration across the amidine C=N bond, while the InChIKey (OZNYZQOTXQSUJM-UHFFFAOYSA-N) serves as a unique molecular identifier across chemical databases. The compound's melting point of 105–107°C reflects its crystalline nature and moderate intermolecular forces [3] [5] [6].
Table 1: Nomenclature and Identifiers of N,N'-Dicyclohexyl-4-morpholinecarboxamidine
| Identifier Type | Value |
|---|---|
| Systematic Name | N,N'-dicyclohexylmorpholine-4-carboximidamide |
| CAS Registry Number | 4975-73-9 |
| Molecular Formula | C₁₇H₃₁N₃O |
| Molecular Weight | 293.46 g/mol |
| SMILES | C₁CCC(CC₁)N\C(=N\C₂CCCCC₂)N₃CCOCC₃ |
| InChIKey | OZNYZQOTXQSUJM-UHFFFAOYSA-N |
| Common Synonyms | U-18177; DCHM; Morpholine-4-carboximidamide, N,N'-dicyclohexyl- |
X-ray crystallographic analysis confirms the E-configuration across the central amidine C(sp²)=N(sp³) bond, a critical stereochemical feature governing molecular recognition and biological activity. The molecule adopts a syn-anti conformation where the amidine fragment connects the nitrogen of the morpholine ring (N3) to one cyclohexyl group (N1-C15), while the second cyclohexyl group attaches to the central carbon (C17) via another nitrogen (N2) [2] [9].
Key stereochemical parameters include:
This stereochemical arrangement minimizes steric clashes between the bulky cyclohexyl groups while allowing optimal hydrogen-bonding interactions through the amidine N-H moiety, which serves as a key pharmacophoric element in biological targeting [9].
Table 2: Key Structural Parameters of the C(sp²)-N(sp³) Fragment
| Parameter | Value | Structural Significance |
|---|---|---|
| C(sp²)-N(sp³) bond length | ~1.30 Å | Typical for C=N double bonds |
| N(sp³)-C(sp³) bond length | ~1.45 Å | Standard C-N single bond |
| N=C-N bond angle | ~124° | Reflects sp² hybridization |
| Torsion angle N3-C17-N2-C16 | ~180° | Confirms E-configuration |
| Deviation from planarity | <5° | Facilitates resonance stabilization |
Single-crystal X-ray diffraction studies reveal that N,N'-dicyclohexyl-4-morpholinecarboxamidine crystallizes in the monoclinic space group P2₁/c with well-defined unit cell parameters (a ≈ 12.5 Å, b ≈ 12.2 Å, c ≈ 15.8 Å; β ≈ 105°). The asymmetric unit contains one discrete molecule whose conformation is stabilized by an intramolecular hydrogen bond between the amidine N-H and the morpholine oxygen (N-H⋯O distance ≈ 2.05 Å) [2] [9].
The crystal packing exhibits:
The molecular structure shows bond length alternation in the amidine group (C17-N2 = 1.28 Å, C17-N3 = 1.35 Å), indicating significant electronic delocalization. The cyclohexyl rings adopt the ideal chair conformation with all torsion angles measuring 55-60° and no significant ring puckering distortions. The morpholine ring adopts a slightly flattened chair conformation (puckering amplitude Q = 0.55 Å) compared to typical morpholine structures, likely due to steric constraints imposed by the bulky amidine substituent [9].
Table 3: Crystallographic Data for N,N'-Dicyclohexyl-4-morpholinecarboxamidine
| Crystallographic Parameter | Value | Experimental Condition |
|---|---|---|
| Space group | P2₁/c | Monoclinic system |
| Unit cell dimensions | a = 12.503(4) Å, b = 12.231(3) Å, c = 15.833(5) Å | Room temperature |
| Unit cell angle β | 105.27(3)° | |
| Z (molecules per unit cell) | 4 | |
| CCDC reference number | 1133376 | Cambridge Structural Database |
| R-factor | <0.05 | High precision structure |
| Hydrogen bonding pattern | N-H⋯O, N-H⋯N | Forms molecular chains |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals distinctive signals corresponding to the molecular architecture:
¹³C NMR spectroscopy shows key signals at:
Infrared Spectroscopy:Characteristic absorption bands include:
Mass Spectrometry:Electron impact mass spectrometry displays:
Table 4: Spectroscopic Signatures of N,N'-Dicyclohexyl-4-morpholinecarboxamidine
| Spectroscopy | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 7.20 (br s, 1H) | Amidinic N-H |
| δ 3.50-3.70 (m, 2H) | Cyclohexyl CH-N | |
| δ 3.60 (t, 4H) | Morpholine N-CH₂ | |
| δ 3.40 (t, 4H) | Morpholine O-CH₂ | |
| ¹³C NMR | δ 163.5 | Central amidine carbon |
| δ 66.2 | Morpholine O-CH₂ | |
| δ 55.8 | Morpholine N-CH₂ | |
| δ 55.0 | Cyclohexyl CH-N | |
| IR | 3320 cm⁻¹ | N-H stretch |
| 1645 cm⁻¹ | C=N stretch | |
| 1115 cm⁻¹ | Asymmetric C-O-C stretch | |
| MS | m/z 293.4 | Molecular ion [M]⁺• |
| m/z 154.2 | [C₁₂H₂₀N₃]⁺ fragment | |
| m/z 139.1 | Morpholine-amidine fragment |
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5